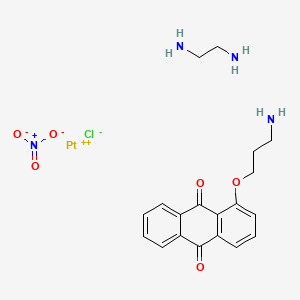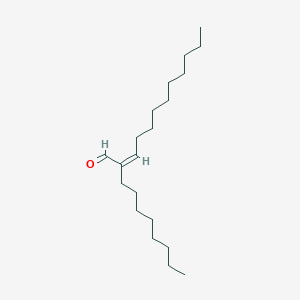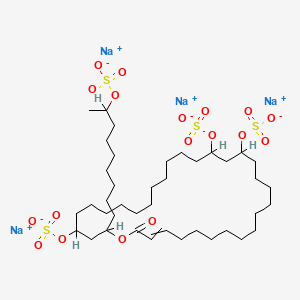
Dotriacolide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dotriacolide sodium is a compound known for its role as a β-lactamase inhibitor. It is produced by the bacterium Micromonospora echinospora and has been studied for its potential to enhance the production of certain antibiotics, such as mycinamicin .
Preparation Methods
Dotriacolide sodium is synthesized through fermentation processes involving Micromonospora echinospora. The production of this compound is significantly enhanced by the addition of sulfate ions to the culture medium. This compound is isolated as an O-sulfate ester, which is crucial for its activity .
Chemical Reactions Analysis
Dotriacolide sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Dotriacolide sodium has several scientific research applications:
Chemistry: It is used as a β-lactamase inhibitor, which helps in studying the mechanisms of antibiotic resistance.
Industry: It is used in the fermentation industry to enhance the yield of antibiotic production.
Mechanism of Action
Dotriacolide sodium exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound helps in maintaining the efficacy of β-lactam antibiotics. The molecular targets include the active sites of β-lactamase enzymes, where it forms a stable complex, preventing the enzyme from interacting with the antibiotic .
Comparison with Similar Compounds
Dotriacolide sodium is unique due to its dual role as a β-lactamase inhibitor and an enhancer of antibiotic production. Similar compounds include:
Clavulanic acid: Another β-lactamase inhibitor, but it does not enhance antibiotic production.
Sulbactam: A β-lactamase inhibitor used in combination with β-lactam antibiotics.
Properties
CAS No. |
81131-98-8 |
|---|---|
Molecular Formula |
C40H72Na4O18S4 |
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
tetrasodium;[2-oxo-18,30-disulfonatooxy-32-(8-sulfonatooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] sulfate |
InChI |
InChI=1S/C40H76O18S4.4Na/c1-35(55-59(42,43)44)27-21-15-14-19-22-28-36-33-37(56-60(45,46)47)29-23-16-11-7-5-8-12-18-25-31-39(58-62(51,52)53)34-38(57-61(48,49)50)30-24-17-10-6-3-2-4-9-13-20-26-32-40(41)54-36;;;;/h26,32,35-39H,2-25,27-31,33-34H2,1H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;/q;4*+1/p-4 |
InChI Key |
RYIFSWDKUAMXKZ-UHFFFAOYSA-J |
Canonical SMILES |
CC(CCCCCCCC1CC(CCCCCCCCCCCC(CC(CCCCCCCCCCCC=CC(=O)O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



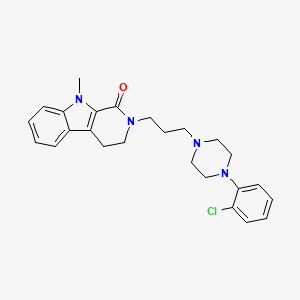
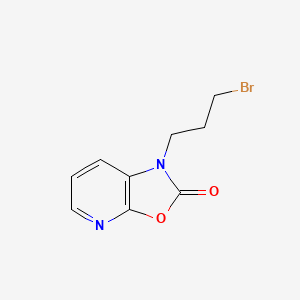
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)


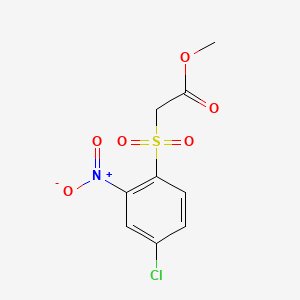
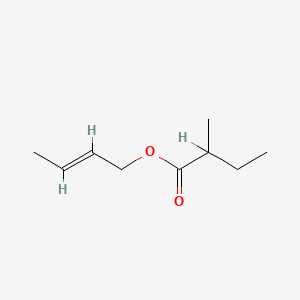
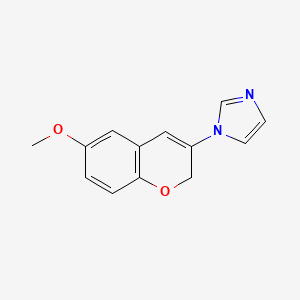
![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


